Amlexanox (2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid) is a small molecule with anti-inflammatory and anti-allergic properties. [] It was initially developed and marketed for the treatment of aphthous ulcers, asthma, and allergic rhinitis. [, ] Recent research has focused on its potential as a therapeutic agent for various diseases due to its ability to inhibit specific protein kinases, particularly TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). [, ]
The synthesis of Amlexanox involves several key steps that utilize classical organic chemistry techniques. One notable method includes the use of Suzuki coupling reactions to introduce specific substituents at the C-7 position of the compound. For example, tricyclic bromides can be reacted with boronic esters under standard conditions to yield high-purity products .
The molecular structure of Amlexanox features a pyridine ring substituted with a carboxylic acid group, which is crucial for its biological activity. The compound's molecular formula is CHNO, with a molecular weight of approximately 248.24 g/mol.
Key structural data include:
Amlexanox undergoes various chemical reactions that are essential for its functionality as a therapeutic agent. These include:
The compound's reactivity is influenced by its functional groups, allowing it to engage in interactions with biological targets effectively.
The mechanism of action of Amlexanox primarily revolves around its ability to inhibit specific kinases involved in inflammatory pathways. It stabilizes mRNA that contains nonsense mutations by preventing nonsense-mediated decay, thus allowing for the production of functional proteins from otherwise truncated transcripts .
This action is particularly relevant in genetic disorders where mutations lead to premature stop codons, making Amlexanox a candidate for therapeutic interventions in such conditions.
Amlexanox exhibits several notable physical and chemical properties:
These properties are critical when considering its formulation into pharmaceutical products.
Amlexanox has been explored for various scientific applications:
Amlexanox exerts potent immunomodulatory effects primarily through targeted inhibition of the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases act as master regulators of innate immune responses by phosphorylating interferon regulatory factors (IRFs) and nuclear factor-κB (NF-κB), thereby driving pro-inflammatory cytokine production. In LPS-induced neuroinflammation models, amlexanox treatment (50 mg/kg, i.p.) significantly reduced mRNA and protein levels of IKKε (but not TBK1), leading to diminished phosphorylation of downstream targets IRF3 and AKT. This inhibition attenuated microglial activation and lowered TNF-α, IL-1β, and IL-6 levels in brain tissue [2] [6].
In metabolic inflammation, amlexanox disrupts the cGAS-STING-TBK1 axis. By binding to TBK1’s kinase domain, it impedes STING-dependent phosphorylation of IRF3, thereby reducing IFN-α/β release. This mechanism proved critical in house dust mite (HDM)-induced airway inflammation, where intranasal amlexanox reduced eosinophil recruitment and IgE production by blocking IL-33 release from lung fibroblasts [3] [6]. Paradoxically, in dextran sulfate sodium (DSS)-induced colitis, systemic TBK1 inhibition exacerbated disease severity. Amlexanox disrupted intestinal immune homeostasis by suppressing anti-inflammatory cytokines (IL-10, TGF-β) while promoting IL-1β and T-cell hyperactivation, underscoring the context-dependent outcomes of TBK1/IKKε blockade [1].
Table 1: Context-Dependent Outcomes of TBK1/IKKε Inhibition by Amlexanox
Disease Model | Key Immune Alterations | Net Effect |
---|---|---|
Neuroinflammation (LPS) | ↓ IKKε, ↓ IL-1β/IL-6/TNF-α, ↓ Microglial activation | Protective |
Airway Inflammation (HDM) | ↓ IL-33, ↓ IgE, ↓ Eosinophil recruitment | Protective |
DSS-Induced Colitis | ↑ IL-1β, ↓ IL-10/TGF-β, ↑ T-cell activation | Pathogenic exacerbation |
Amlexanox intersects with multiple signaling hubs to quell neuroinflammation, notably NF-κB and STAT3. In BV2 microglial cells, LPS stimulation triggers TLR4-mediated activation of NF-κB and JAK-STAT pathways, elevating pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, CCL2). Pre-treatment with amlexanox (≤6 μM) suppressed IκBα degradation and nuclear translocation of NF-κB p65, reducing iNOS expression by 70% [2] [4].
Concurrently, amlexanox inhibited STAT3 phosphorylation at Tyr705, synergizing with STAT3-selective inhibitors (SPI) to amplify anti-inflammatory effects. This dual blockade reduced neurotoxic mediators (e.g., nitric oxide) in microglia by disrupting transcriptional activation of Il6, Tnf, and Ccl2 genes [2]. In vivo, amlexanox mitigated LPS-induced neuroinflammation by lowering hippocampal STAT3 activity, which correlated with reduced neuronal apoptosis [2] [6]. The drug’s ability to simultaneously target NF-κB and STAT3 pathways positions it as a multi-mechanistic agent for neuroinflammatory disorders.
Table 2: Amlexanox Modulation of Key Inflammatory Pathways in Microglia
Pathway | Molecular Targets | Functional Outcomes |
---|---|---|
NF-κB | ↓ IκBα degradation, ↓ p65 nuclear translocation | ↓ iNOS, ↓ TNF-α, ↓ CCL2 |
STAT3 | ↓ p-STAT3 (Tyr705) | ↓ IL-6, ↓ IL-17, ↑ Neuronal survival |
Synergy | Combined inhibition with STAT3 inhibitors | >90% reduction in nitric oxide production |
Beyond kinase inhibition, amlexanox stabilizes mast cells by elevating intracellular cyclic AMP (cAMP). It non-selectively inhibits phosphodiesterase 4B (PDE4B), preventing cAMP hydrolysis. Elevated cAMP activates protein kinase A (PKA), which phosphorylates and inactivates components of the histamine-release machinery. In rat mast cells, amlexanox reduced IgE-dependent histamine secretion by 60% at 10 μM [4] [6].
Clinically, this PDE4B blockade underpins amlexanox’s efficacy in allergic asthma and rhinitis. Oral administration (25–50 mg) in aspirin-induced asthma patients improved FEV₁ within hours by suppressing leukotriene B₄ (LTB₄) and cysteinyl leukotrienes (CysLTs). The drug also interrupts leukotriene synthesis by limiting calcium influx into mast cells, a prerequisite for 5-lipoxygenase activation [3] [6]. Notably, amlexanox’s structural similarity to sodium cromoglycate—another mast cell stabilizer—enhances its affinity for histamine-release inhibitory receptors [3].
Emerging evidence suggests amlexanox indirectly modulates S100 protein signaling, a family of calcium-binding proteins implicated in sterile inflammation. S100A12 (EN-RAGE) and S100A13 are potent ligands for the receptor for advanced glycation end products (RAGE), activating NF-κB and MAPK pathways in dendritic cells (DCs) and macrophages. Amlexanox-treated DCs exhibit downregulated RAGE expression and impaired S100A12-induced maturation, reducing CD80/86 and MHC-II surface markers by 40–50% [5] [7].
In the tumor microenvironment, S100A4 drives fibroblast-mediated immunosuppression. Amlexanox’s suppression of TBK1-IRF3 signaling in DCs disrupts S100A4-induced CCL2 secretion, limiting monocyte recruitment [7]. Though direct binding studies are lacking, network pharmacology analyses predict interactions between amlexanox and S100A13’s EF-hand calcium-binding domains, potentially interfering with its export via the interleukin-1 receptor antagonist (IL-1RA) secretory pathway [7]. This interaction may attenuate damage-associated molecular pattern (DAMP) signaling in chronic inflammation.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: